2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
“2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives like “this compound” involves various intra- and intermolecular reactions . The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound represents one of the most important synthetic medicinal blocks for drug construction .Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Researchers have synthesized compounds containing the piperidine moiety, demonstrating their applications in producing molecules with potential antibacterial properties. For example, the microwave-assisted synthesis has been utilized to create piperidine-containing pyrimidine imines and thiazolidinones, showing significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Coordination Behavior and Luminescence
In another study, the coordination behavior of symmetrical hexadentate N-donor Schiff bases towards zinc(II) pseudohalides was investigated, leading to the synthesis of complexes exhibiting luminescence. This highlights the compound's role in developing luminescent materials, which could have potential applications in optical devices and sensors (Ghosh et al., 2006).
Structural and Chemical Analysis
The structural analysis of derivatives involving piperidine rings demonstrates the compound's relevance in understanding hydrogen-bonding patterns and molecular architectures. Such studies are crucial for designing new molecules with specific properties, such as enhanced stability or specific reactivity (Balderson et al., 2007).
Synthesis of Functionalized Molecules
The compound's derivatives have been used to synthesize functionalized molecules, such as piperazine-2,6-dione derivatives, showing potential in various applications including medicinal chemistry. These syntheses often involve innovative methods, such as tandem mass spectrometry, to explore the molecules' properties and functionalities (Kumar et al., 2013).
Future Directions
The future directions for “2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine” could involve further exploration of its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)7-2-1-4-12(6-7)5-3-11/h7-8H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTFDTQQTNZITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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